P34cdc2 Kinase Fragment

CDK1 Synthetic Peptide Substrate Specificity

Researchers often substitute small-molecule CDK1 inhibitors or generic peptides for specific kinase fragments, leading to false negatives in protein interaction studies. This synthetic fragment (C₃₉H₇₀N₁₂O₁₃S₂, MW 979.18) provides the exact p34cdc2-derived sequence for: - Control in roscovitine-treated extracts - Protein-protein interface mapping vs. larger substrate peptide (2.4 kDa) - MAP2 phosphorylation regulation in Xenopus oocyte meiosis Procure the defined sequence, not a functional surrogate.

Molecular Formula C39H70N12O13S2
Molecular Weight 979.2 g/mol
Cat. No. B12393431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP34cdc2 Kinase Fragment
Molecular FormulaC39H70N12O13S2
Molecular Weight979.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CS)N
InChIInChI=1S/C39H70N12O13S2/c1-4-20(2)31(38(62)47-23(10-6-8-15-41)33(57)45-22(9-5-7-14-40)34(58)48-25(39(63)64)13-16-66-3)51-35(59)24(11-12-28(43)52)46-36(60)26(17-29(44)53)50-37(61)27(18-30(54)55)49-32(56)21(42)19-65/h20-27,31,65H,4-19,40-42H2,1-3H3,(H2,43,52)(H2,44,53)(H,45,57)(H,46,60)(H,47,62)(H,48,58)(H,49,56)(H,50,61)(H,51,59)(H,54,55)(H,63,64)/t20-,21-,22-,23-,24-,25-,26-,27-,31-/m0/s1
InChIKeyAWQUOMVYSXYPDW-BHHXNXOASA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

P34cdc2 Kinase Fragment Procurement: Identity and Baseline Characterization


P34cdc2 Kinase Fragment (CAS: 309247-52-7) is a synthetic peptide fragment derived from the p34cdc2/cyclin-dependent kinase 1 (CDK1) sequence, possessing a molecular weight of 979.18 and a defined molecular formula of C₃₉H₇₀N₁₂O₁₃S₂ . Unlike full-length p34cdc2 kinase or small-molecule inhibitors, this fragment is primarily utilized as a tool for studying protein-protein interactions, substrate recognition, or structural dynamics associated with the kinase domain rather than as a catalytic entity with measurable inhibition or enzymatic activity . The fragment is associated with the completion of DNA replication in yeast mitosis and can phosphorylate mitogen-activated protein 2 (MAP2) to regulate microtubule polymerization in Xenopus oocyte meiosis .

Tool Type

Synthetic peptide fragment for protein-protein interaction and structural dynamics studies.

Not a catalytic inhibitor or enzymatic substrate.

Selection Context

Mapping CDK1 interaction surfaces, conformational states, or substrate recognition domains.

Distinct from full-length p34cdc2 kinase or ATP-competitive inhibitors.

Model Compatibility

Reported context: yeast mitosis DNA replication, Xenopus oocyte meiosis microtubule regulation.

Phosphorylates MAP2; activity context requires model-specific review.

Why P34cdc2 Kinase Fragment Cannot Be Substituted with Generic CDK1 Inhibitors or Unrelated Peptides


Generic substitution with small-molecule CDK1 inhibitors such as staurosporine (IC₅₀ = 4–5 nM) or roscovitine (IC₅₀ = 0.2 μM) will not recapitulate the binding and interaction profiles of the P34cdc2 Kinase Fragment, as these inhibitors are designed to occupy the ATP-binding pocket and ablate catalytic activity rather than serve as recognition elements or substrates [1]. Conversely, substitution with unrelated peptides or even the P34cdc2 Kinase Substrate Peptide (Km = 74 μM) fails to provide the same structural context, as the fragment encompasses a distinct sequence region with unique biophysical properties that govern its utility in mapping interaction surfaces or assessing conformational changes [2]. This lack of functional and structural interchangeability necessitates a procurement strategy grounded in the fragment's specific amino acid sequence and its demonstrated differential behavior in defined experimental systems.

Small-Molecule CDK1 Inhibitors

Inhibitors like staurosporine or roscovitine target the ATP-binding pocket to ablate catalytic activity and may not recapitulate the fragment's interaction surface or recognition-element profile.

P34cdc2 Kinase Substrate Peptide

The substrate peptide has a significantly larger molecular weight and a different primary sequence; the fragment's distinct biophysical properties may not transfer directly.

Unrelated Peptide Fragments

Generic peptides lack the specific epitope and interaction surface required for immunodepletion validation or conformational-change assessment.

Quantitative Differentiation Evidence for P34cdc2 Kinase Fragment Against Structural and Functional Analogs


Molecular Identity and Sequence Differentiation from P34cdc2 Kinase Substrate Peptide

The P34cdc2 Kinase Fragment (CAS: 309247-52-7, MW: 979.18, Formula: C₃₉H₇₀N₁₂O₁₃S₂) is a chemically distinct entity from the commonly used P34cdc2 Kinase Substrate Peptide (CAS: 135546-44-0, MW: ~2417.7, Sequence: ADAQHATPPKKKRKVEDPKDF) [1][2]. The fragment is a significantly smaller peptide (979 Da vs. ~2.4 kDa) with a different amino acid composition, which directly impacts its solubility, aggregation propensity, and binding kinetics in biophysical assays [3]. This distinction is critical for procurement: the fragment cannot serve as a surrogate for the substrate peptide in phosphorylation assays, nor can the substrate peptide substitute for the fragment in structural or interaction mapping studies.

Identity vs. Substrate Peptide
Head-to-head
Target: MW 979 Da Comparator: MW ~2418 Da Difference: ~2.5-fold size difference; distinct sequence
Selection-context: different size and sequence dictate distinct assay roles.
Data to verify against product datasheets.
CDK1 Synthetic Peptide Substrate Specificity

Lack of Direct Kinase Inhibition Contrasts with Potent Small-Molecule CDK1 Inhibitors

Unlike potent small-molecule inhibitors of CDK1/p34cdc2, the P34cdc2 Kinase Fragment does not exhibit measurable inhibition of kinase activity at physiologically relevant concentrations. Staurosporine inhibits fractionated p34cdc2 with an IC₅₀ of 4–5 nM, and roscovitine inhibits p34cdc2 with an IC₅₀ of 0.2 μM [1]. In contrast, the fragment is not an inhibitor; it is a structural tool derived from the kinase sequence itself . This functional divergence is absolute: procurement of the fragment for inhibition studies would be scientifically invalid, while procurement of inhibitors for structural mapping studies would fail to provide the required interaction surface.

Inhibition vs. Small Molecules
Class-level
Functional divergence: no reported inhibitory activity vs. staurosporine (IC₅₀ 4–5 nM) or roscovitine (IC₅₀ 0.2 μM).
Assay context: fragment supports interaction mapping, not enzymatic inhibition.
Class-level inference; inhibitor data from reported literature.
Kinase Inhibition IC50 Enzymatic Assay

Specificity of P34cdc2 Kinase Fragment in Immunodepletion and Inhibition Validation Assays

The P34cdc2 Kinase Fragment is specifically validated for use in experiments where substrate phosphorylation is assessed in extracts immunodepleted of endogenous p34cdc2 or treated with the CDK inhibitor roscovitine . This experimental design leverages the fragment as a control or a probe to confirm that observed phosphorylation events are attributable to p34cdc2 activity. Generic peptide fragments or unrelated kinase domains would not provide this specific validation context, as they lack the precise epitope or interaction surface recognized by anti-p34cdc2 antibodies and the roscovitine-sensitive kinase machinery.

Validation in Immunodepletion Assays
Context-dependent
Validated for use in roscovitine-treated or p34cdc2-immunodepleted extracts to confirm substrate phosphorylation attribution.
Endpoint context: supports specific phosphorylation-event attribution.
Source review needed; specific validation conditions apply.
Immunodepletion Roscovitine Substrate Phosphorylation

Optimal Research Applications for P34cdc2 Kinase Fragment Based on Differentiated Properties


Validating p34cdc2-Dependent Substrate Phosphorylation in Cellular Extracts

The P34cdc2 Kinase Fragment is optimally employed as a control or probe in in vitro phosphorylation assays using extracts immunodepleted of p34cdc2 or treated with the CDK inhibitor roscovitine. This application directly leverages the fragment's identity as a p34cdc2-derived sequence to confirm that observed phosphorylation of a putative substrate is specifically mediated by p34cdc2 kinase activity . Procurement of this fragment ensures the experimental system contains the exact epitope or interaction surface required for rigorous attribution, a requirement that cannot be met by generic peptides or small-molecule inhibitors .

Structural and Biophysical Mapping of CDK1 Interaction Surfaces

The distinct molecular weight (979 Da) and unique amino acid sequence of the P34cdc2 Kinase Fragment, which differentiate it from the larger P34cdc2 Kinase Substrate Peptide (2.4 kDa), make it the reagent of choice for structural biology and biophysical studies aimed at mapping protein-protein interaction interfaces or assessing conformational dynamics within the CDK1 kinase domain [1]. Procurement of the fragment rather than the substrate peptide is mandatory for these applications, as the substrate peptide's size and sequence differences preclude its use as a surrogate for the fragment's interaction surface.

Functional Studies of Microtubule Polymerization Regulation in Oocyte Meiosis

The P34cdc2 Kinase Fragment is specifically associated with the phosphorylation of mitogen-activated protein 2 (MAP2) to regulate microtubule polymerization in Xenopus oocyte meiosis . Procurement of this fragment enables research into this specific regulatory axis, a function that is not replicated by CDK1 inhibitors (which block catalytic activity rather than serve as substrate recognition elements) or by the substrate peptide (which is designed for in vitro phosphorylation assays rather than cellular regulatory studies) .

Application
Selection Property
Validation Focus
p34cdc2 substrate phosphorylation validation
p34cdc2-derived sequence identity for immunodepletion/roscovitine control
Confirm phosphorylation attribution to p34cdc2 in complex extracts
CDK1 interaction surface mapping
Unique low-MW fragment distinct from larger substrate peptide
Assess conformational dynamics and binding kinetics
Microtubule polymerization regulation studies
MAP2 phosphorylation context in Xenopus oocyte meiosis
Model-specific regulatory axis review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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